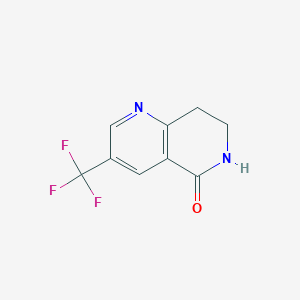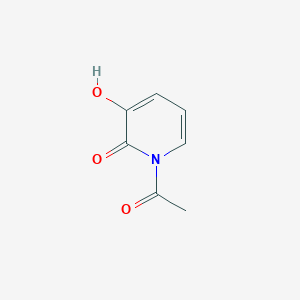![molecular formula C11H15N3O5 B8539174 methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate](/img/structure/B8539174.png)
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate is a complex organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with a methoxy group (-OCH3) and an amino group (-NH2) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate typically involves multiple steps. One common synthetic route starts with the nitration of 2-methoxypyridine to form 6-methoxy-3-nitropyridine. This intermediate is then subjected to amination to introduce the amino group at the 2-position of the pyridine ring. The final step involves esterification with methyl-2-methylpropanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (R-NH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Aplicaciones Científicas De Investigación
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mecanismo De Acción
The mechanism of action of methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The amino group may interact with biological macromolecules, such as proteins and nucleic acids, affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridin-2-amine
- 2-Amino-3-nitro-6-methoxypyridine
Uniqueness
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate is unique due to the presence of both a nitro group and an ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ester group enhances its solubility and reactivity, while the nitro group contributes to its potential biological activity.
Propiedades
Fórmula molecular |
C11H15N3O5 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C11H15N3O5/c1-7(11(15)19-3)6-12-10-8(14(16)17)4-5-9(13-10)18-2/h4-5,7H,6H2,1-3H3,(H,12,13) |
Clave InChI |
KIQTXAFYXGIBER-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

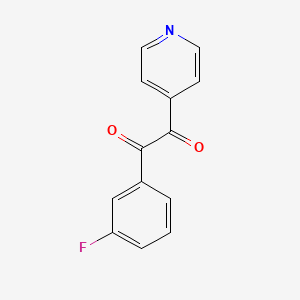
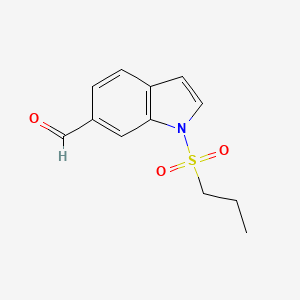
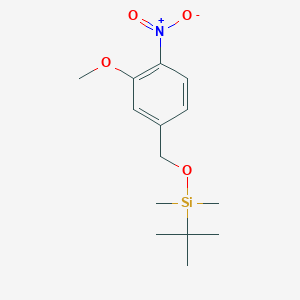
![Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8539116.png)
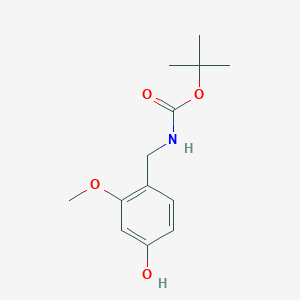
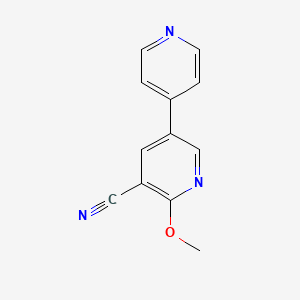
![Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8539128.png)
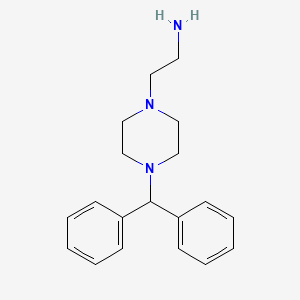
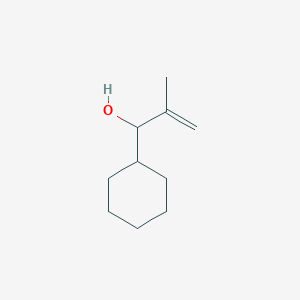

![N-[N'-(2,2,2-Trifluoroethyl)carbamimidoyl]thiourea](/img/structure/B8539150.png)
